
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with a phenolic compound under specific conditions. One common method involves the use of ethanol as a solvent, where the reactants are refluxed for several hours to yield the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. The purification process typically involves recrystallization from ethanol or other suitable solvents .
Análisis De Reacciones Químicas
Types of Reactions
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Aplicaciones Científicas De Investigación
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a phenol group.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chloro group instead of a phenol group.
4,6-Diamino-2-hydroxy-1,3,5-triazine: Similar structure with a hydroxy group instead of a phenol group.
Uniqueness
3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol is unique due to the presence of both amino and phenol groups, which provide it with distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(17)6-7/h3-6,17H,1-2H3,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBYEDOZROWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)O)N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581790 |
Source


|
| Record name | 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70579-35-0 |
Source


|
| Record name | 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



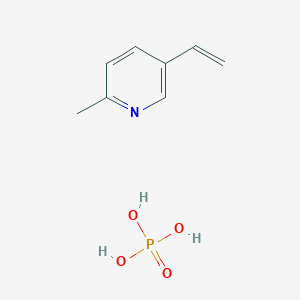
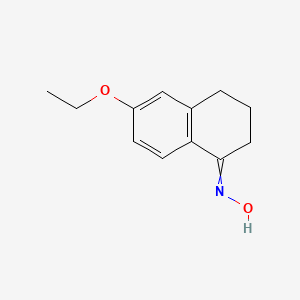
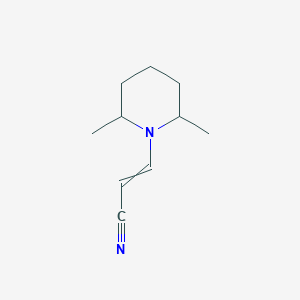
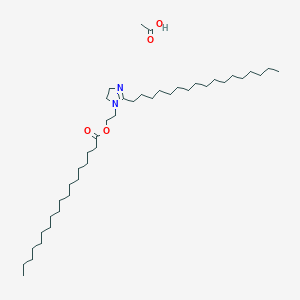

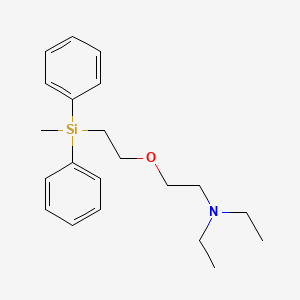
![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
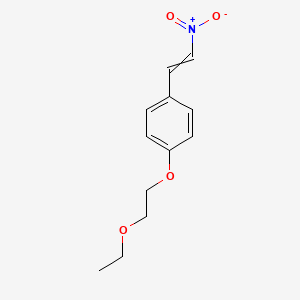

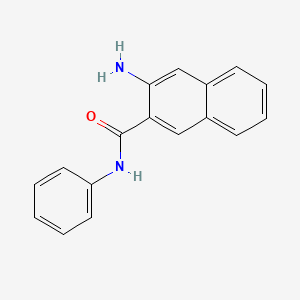
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
